2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by its unique bicyclo[3.1.0]hexane ring structure. This compound has garnered attention in scientific research due to its interesting chemical properties and potential biological activities, particularly as a selective agonist for group II metabotropic glutamate receptors. Its molecular formula is CHClNO and it is classified under the category of amino acids and derivatives, specifically as a bicyclic amino acid.
The synthesis of 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride typically involves several steps, including cyclization reactions followed by amination and carboxylation processes. One common synthetic route uses a cycloaddition reaction where appropriate precursors are combined under controlled conditions.
The molecular structure of 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride features a bicyclic framework with an amino group and a carboxylic acid group attached to the bicyclo[3.1.0]hexane core.
2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves its binding to specific molecular targets like enzymes and receptors, particularly the group II metabotropic glutamate receptors. This binding modulates receptor activity, leading to various biological effects such as inhibition of cAMP formation in neuronal tissues. The compound has been shown to have high affinity for these receptors, making it a valuable tool in pharmacological studies .
Relevant data indicate that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems .
2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is primarily used in scientific research related to neuropharmacology due to its role as an agonist for group II metabotropic glutamate receptors. Its potential applications include:
This compound's unique structure and properties make it an important subject of study in the field of medicinal chemistry and neuroscience.
The development of conformationally constrained glutamate analogues represents a pivotal strategy in neuropharmacology to achieve receptor subtype selectivity. Early glutamate receptor ligands suffered from conformational flexibility, leading to promiscuous activity across ionotropic receptors (NMDA, AMPA, kainate) and metabotropic glutamate receptor families. This lack of selectivity posed significant challenges for targeting specific pathological pathways. The breakthrough emerged in the 1990s with the design of rigid bicyclic scaffolds that could "lock" glutamate into its bioactive conformation. Among these, 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) became the first orally active and selective group II metabotropic glutamate receptor agonist, demonstrating that strategic constraint of torsion angles (τ₁ and τ₂) could mirror glutamate's bound state at target receptors [1]. This approach marked a shift from empirical screening to structure-based drug design for central nervous system targets.
Table 1: Evolution of Glutamate Receptor Ligand Design
Era | Design Approach | Key Limitations | Representative Compounds |
---|---|---|---|
Pre-1990s | Flexible glutamate analogs | Cross-reactivity with multiple receptor types | L-AP4, ACPD |
Early 1990s | Partially constrained rings | Residual activity at ionotropic receptors | PCCG, MCCG |
Post-1997 | Fully rigidified bicycles | High synthetic complexity | LY354740, LY379268 |
The bicyclo[3.1.0]hexane scaffold was engineered to enforce specific torsion angles critical for group II metabotropic glutamate receptor recognition. X-ray crystallography and molecular modeling revealed that glutamate adopts a fully extended conformation (τ₁ = 166.9°–202°; τ₂ = 156°) when bound to group II metabotropic glutamate receptors. The bicyclo[3.1.0]hexane core’s three-dimensional structure intrinsically maintains these angles through:
This design yielded LY354740, which exhibits >1,000-fold selectivity for group II over group I metabotropic glutamate receptors and no detectable activity at ionotropic glutamate receptors at concentrations ≤100 μM [1].
Table 2: Structural Basis of Group II Selectivity in Bicyclo[3.1.0]hexane Scaffold
Structural Feature | Role in Group II Selectivity | Experimental Validation |
---|---|---|
Cyclopropane Ring Strain | Forces C6-carboxylate into axial orientation | X-ray diffraction of LY354740-bound receptor domains |
C2-Amino Group Position | Hydrogen bonding with Ser-145 and Thr-168 (mGluR2) | Site-directed mutagenesis studies |
C6-Carboxylate Distance from Cα | Optimal distance (4.9Å) for group II vs. group I (5.4Å required) | Chimeric receptor binding assays |
Molecular Length (C2-C6 distance) | Matches glutamate's extended conformation (5.2Å) | Comparative molecular field analysis (CoMFA) |
Stereochemistry profoundly influences the pharmacological profile of bicyclo[3.1.0]hexane derivatives. The C2 chiral center dictates absolute enantioselectivity:
The synthesis of these enantiomers from 2-cyclopentenone exploits enzymatic resolution or asymmetric catalysis to control:
Scheme 1: Stereocontrolled Synthesis of LY354740
2-Cyclopentenone → [Rh₂(OAc)₄-catalyzed cyclopropanation] exo-Bicyclo[3.1.0]hexanone → [Enzymatic resolution with lipase PS-30] (1R,5S)-Bicyclo[3.1.0]hexan-6-one → [Curtius rearrangement with NaN₃/DPPA] (1R,5S)-2-Azidobicyclo[3.1.0]hexane → [Hydrolysis & optical purification] LY354740 [(+)-enantiomer >99% ee]
This precision in stereochemical control proved essential for in vivo efficacy. Orally administered LY354740 (ED₅₀ = 0.5 mg/kg) suppressed anxiety in the elevated plus maze, while the racemate required 10-fold higher doses, underscoring the metabolic advantages of enantiomeric purity [1].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1